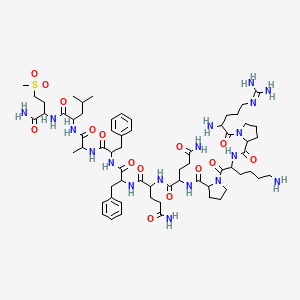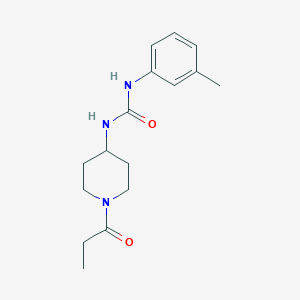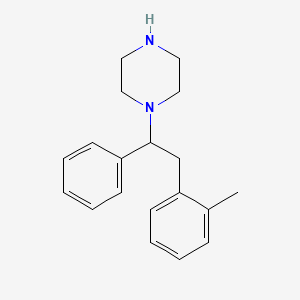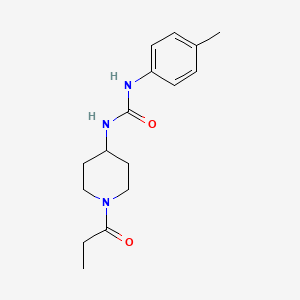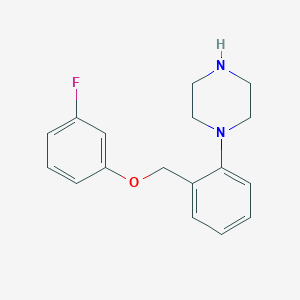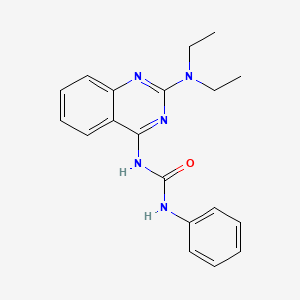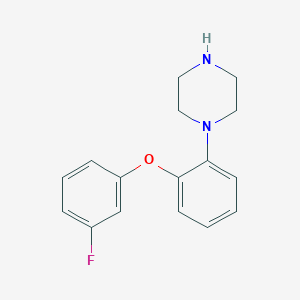
1-(2-(6-Fluoronaphthalen-2-yl)ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine is a small molecular compound with the chemical formula C16H19FN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine typically involves the reaction of 6-fluoronaphthalene with ethyl piperazine under specific conditions. The process begins with the preparation of 6-fluoronaphthalene, which is then reacted with ethyl piperazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and additional steps may be included to optimize yield and reduce costs. This may involve the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts. The goal is to produce high-purity this compound efficiently and sustainably .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(6-chloronaphthalen-2-yl)ethyl)piperazine
- 1-(2-(6-bromonaphthalen-2-yl)ethyl)piperazine
- 1-(2-(6-methoxynaphthalen-2-yl)ethyl)piperazine
Uniqueness
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H19FN2 |
|---|---|
Molekulargewicht |
258.33 g/mol |
IUPAC-Name |
1-[2-(6-fluoronaphthalen-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H19FN2/c17-16-4-3-14-11-13(1-2-15(14)12-16)5-8-19-9-6-18-7-10-19/h1-4,11-12,18H,5-10H2 |
InChI-Schlüssel |
AVSJNVNTDDYDEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CC3=C(C=C2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)


![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
